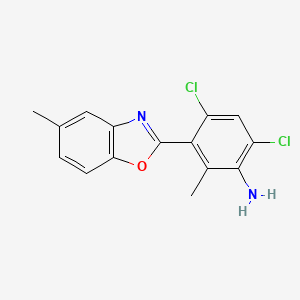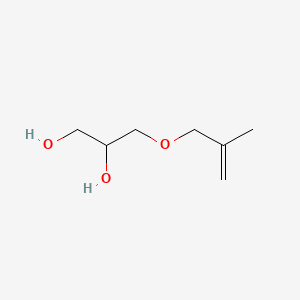
2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2,3-dichloroaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-hydroxy-2-naphthoic acid to form the azo compound.
Further Coupling: This intermediate is further coupled with another diazonium salt derived from 2-methoxy-4-nitroaniline.
Amidation: The final step involves the amidation reaction with 5-amino-1-naphthalenecarboxamide.
Industrial Production Methods
In industrial settings, the synthesis of such complex azo dyes is carried out in large reactors under controlled conditions to ensure high yield and purity. The process involves:
Temperature Control: Maintaining optimal temperatures for each reaction step.
pH Control: Ensuring the correct pH levels to facilitate the diazotization and coupling reactions.
Purification: Using techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium dithionite (Na2S2O4), zinc dust in acidic conditions.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Aromatic amines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- has several applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to study reaction mechanisms and kinetics.
Biology: Employed as a staining agent in microscopy to visualize cellular structures.
Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.
Industry: Used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- involves:
Molecular Targets: The compound interacts with various enzymes and proteins, altering their activity.
Pathways Involved: It can affect signaling pathways by binding to specific receptors or interfering with the function of key molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)-
- **2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)-
Uniqueness
The uniqueness of 2-Naphthalenecarboxamide, 4-((2,3-dichlorophenyl)azo)-3-hydroxy-N-(5-(((3-hydroxy-4-((2-methoxy-4-nitrophenyl)azo)-2-naphthalenyl)carbonyl)amino)-1-naphthalenyl)- lies in its complex structure, which allows for multiple functional groups to participate in various chemical reactions, making it a versatile compound for research and industrial applications.
Properties
CAS No. |
68540-42-1 |
|---|---|
Molecular Formula |
C45H29Cl2N7O7 |
Molecular Weight |
850.7 g/mol |
IUPAC Name |
4-[(2,3-dichlorophenyl)diazenyl]-3-hydroxy-N-[5-[[3-hydroxy-4-[(2-methoxy-4-nitrophenyl)diazenyl]naphthalene-2-carbonyl]amino]naphthalen-1-yl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C45H29Cl2N7O7/c1-61-38-23-26(54(59)60)19-20-36(38)50-52-40-27-11-4-2-9-24(27)21-31(42(40)55)44(57)48-34-16-6-14-30-29(34)13-7-17-35(30)49-45(58)32-22-25-10-3-5-12-28(25)41(43(32)56)53-51-37-18-8-15-33(46)39(37)47/h2-23,55-56H,1H3,(H,48,57)(H,49,58) |
InChI Key |
FJOVXJODQXFEAB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=CC=CC5=C4C=CC=C5NC(=O)C6=CC7=CC=CC=C7C(=C6O)N=NC8=C(C(=CC=C8)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[2.2.1]hept-5-en-2-one, 7-(methoxymethyl)-](/img/structure/B13809383.png)
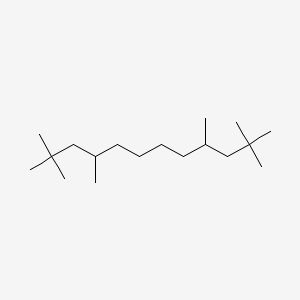
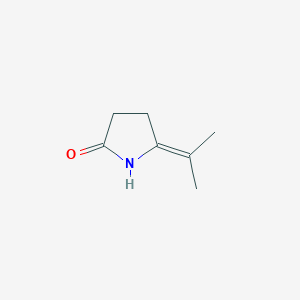
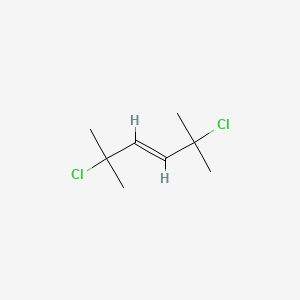
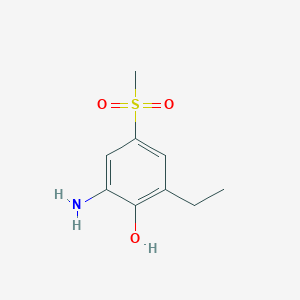
![5'-Bromo-2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-isoquinoline]](/img/structure/B13809440.png)
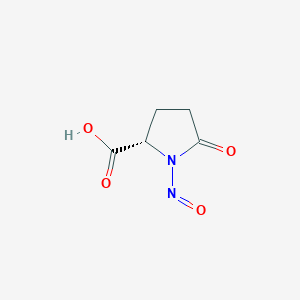
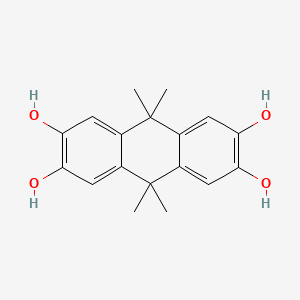
![2-(2-methylbenzo[f][1,3]benzodioxol-2-yl)acetic acid](/img/structure/B13809452.png)
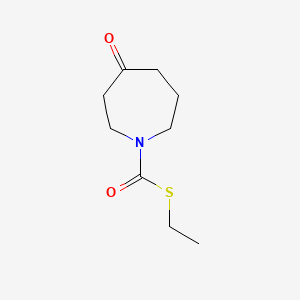
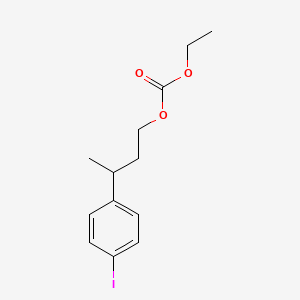
![3,5-Dibromo-2-[(4-butan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13809463.png)
